molecular formula S B1237618 Strontium-89 CAS No. 14158-27-1

Strontium-89

Katalognummer: B1237618
CAS-Nummer: 14158-27-1
Molekulargewicht: 88.907451 g/mol
InChI-Schlüssel: CIOAGBVUUVVLOB-OUBTZVSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)

Wissenschaftliche Forschungsanwendungen

Pain Relief in Metastatic Bone Cancer

Strontium-89 is primarily used for palliation in patients suffering from painful skeletal metastases. Its applications include:

  • Indications : Approved for use in patients with prostate cancer and other malignancies that lead to bone metastases .
  • Administration : Delivered via intravenous injection, allowing for rapid localization to affected bone areas .

Efficacy and Safety

Clinical studies have demonstrated significant efficacy in pain management:

  • Pain Reduction : A study showed that approximately 72% of patients experienced a reduction in pain following treatment with this compound .
  • Quality of Life Improvement : Patients reporting pain relief also noted enhanced quality of life metrics, as assessed by validated questionnaires .

Data Table: Key Characteristics of this compound

PropertyDescription
Isotope This compound (Sr-89)
Radiation Type Beta radiation
Half-life Approximately 50.5 days
Mechanism of Action Mimics calcium; localizes to bone; emits beta radiation
Primary Application Palliation of bone pain in metastatic cancer patients
Efficacy Significant pain reduction; improved mobility
Side Effects Bone marrow suppression; potential radiation exposure to others
Compatibility Can be used with chemotherapy and hormone therapy

Case Study 1: Prostate Cancer Patients

A phase II study involving prostate cancer patients indicated:

  • Median Overall Survival : 22.67 months post-treatment.
  • Progression-Free Survival : Median of 11.27 months observed.
  • Pain Response Rate : 77.7% maintained a significant reduction in prostate-specific antigen levels at follow-up .

Case Study 2: Combination Therapy

A study exploring the combination of chemotherapy and this compound revealed:

  • Enhanced survival rates compared to chemotherapy alone.
  • Acceptable toxicity levels, supporting further investigation into combination therapies .

Eigenschaften

CAS-Nummer

14158-27-1

Molekularformel

S

Molekulargewicht

88.907451 g/mol

IUPAC-Name

strontium-89

InChI

InChI=1S/Sr/i1+1

InChI-Schlüssel

CIOAGBVUUVVLOB-OUBTZVSYSA-N

SMILES

[Sr]

Isomerische SMILES

[89Sr]

Kanonische SMILES

[Sr]

Synonyme

89Sr radioisotope
Sr-89 radioisotope
Strontium-89

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.
Quantity
0.0302 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.025%

Synthesis routes and methods IV

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
[Compound]
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.